2,4-Divinylpyridine
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Overview
Description
2,4-Divinylpyridine is an organic compound with the molecular formula C9H9N It is a derivative of pyridine, featuring two vinyl groups attached to the 2 and 4 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Divinylpyridine can be synthesized through various methods. One common approach involves the reaction of 2,4-dichloropyridine with acetylene in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the catalytic dehydrogenation of 2,4-dimethylpyridine, followed by the addition of vinyl groups. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Divinylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2,4-dicarboxylic acid.
Reduction: Reduction reactions can convert it into 2,4-dimethylpyridine.
Substitution: It can undergo nucleophilic substitution reactions, where the vinyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution.
Major Products:
Oxidation: Pyridine-2,4-dicarboxylic acid.
Reduction: 2,4-Dimethylpyridine.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
2,4-Divinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: It is used in the development of biosensors and as a ligand in coordination chemistry.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2,4-Divinylpyridine involves its interaction with various molecular targets. The vinyl groups allow it to participate in polymerization reactions, forming long chains of repeating units. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
4-Vinylpyridine: Similar in structure but with only one vinyl group.
2-Vinylpyridine: Also similar but with the vinyl group at the 2 position only.
2,4-Dimethylpyridine: Lacks the vinyl groups but has methyl groups at the 2 and 4 positions.
Uniqueness: 2,4-Divinylpyridine is unique due to the presence of two vinyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and polymers .
Properties
CAS No. |
13959-32-5 |
---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2,4-bis(ethenyl)pyridine |
InChI |
InChI=1S/C9H9N/c1-3-8-5-6-10-9(4-2)7-8/h3-7H,1-2H2 |
InChI Key |
DZPSSIZUIOHRNG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=NC=C1)C=C |
Origin of Product |
United States |
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